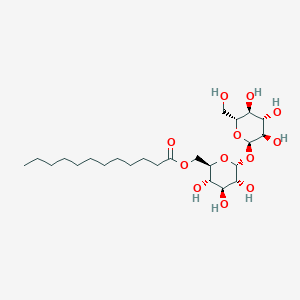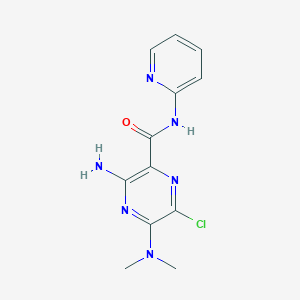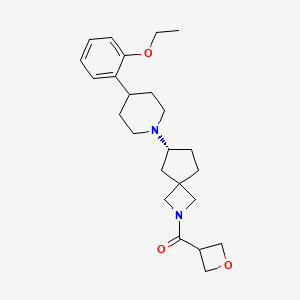
M1/M2/M4 muscarinic agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M1/M2/M4 muscarinic agonist 1 is a compound that selectively activates muscarinic acetylcholine receptors, specifically the M1, M2, and M4 subtypes. These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including cognitive function, cardiovascular regulation, and neurotransmission . The compound has shown promise in treating neurological disorders such as schizophrenia and Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of M1/M2/M4 muscarinic agonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route starts with the preparation of a key intermediate through a series of reactions, including alkylation, acylation, and cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
M1/M2/M4 muscarinic agonist 1 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles or electrophiles; often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
M1/M2/M4 muscarinic agonist 1 has a wide range of scientific research applications:
作用机制
M1/M2/M4 muscarinic agonist 1 exerts its effects by binding to and activating muscarinic acetylcholine receptors. These receptors are coupled to G proteins, which then activate various intracellular signaling pathways. For example, activation of M1 and M4 receptors can modulate neurotransmitter release and synaptic plasticity, while M2 receptor activation can influence heart rate and smooth muscle contraction . The compound’s selectivity for these receptor subtypes allows for targeted therapeutic effects with reduced side effects .
相似化合物的比较
Similar Compounds
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors.
Arecoline: A natural muscarinic agonist derived from betel nut, with activity at multiple muscarinic receptor subtypes.
Pilocarpine: A muscarinic agonist used medically to treat glaucoma.
Uniqueness
M1/M2/M4 muscarinic agonist 1 is unique due to its balanced selectivity for M1, M2, and M4 receptors, which allows it to modulate multiple physiological processes simultaneously. This balanced selectivity makes it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C24H34N2O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone |
InChI |
InChI=1S/C24H34N2O3/c1-2-29-22-6-4-3-5-21(22)18-8-11-25(12-9-18)20-7-10-24(13-20)16-26(17-24)23(27)19-14-28-15-19/h3-6,18-20H,2,7-17H2,1H3/t20-/m1/s1 |
InChI 键 |
JFQLPOKVIMPDJC-HXUWFJFHSA-N |
手性 SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C5COC5 |
规范 SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


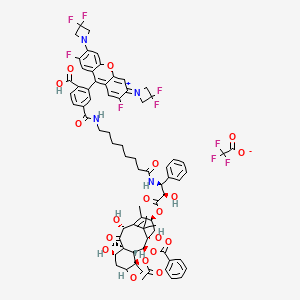
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)
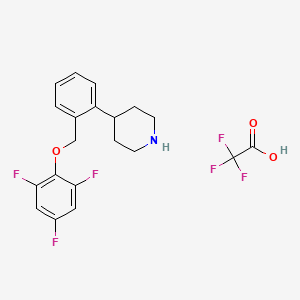
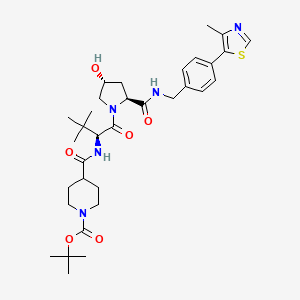
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

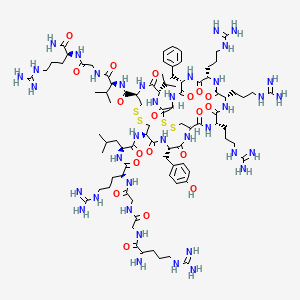
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)
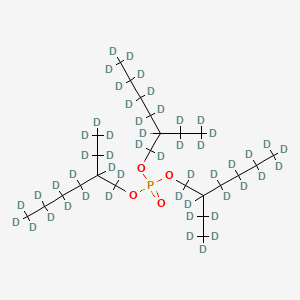

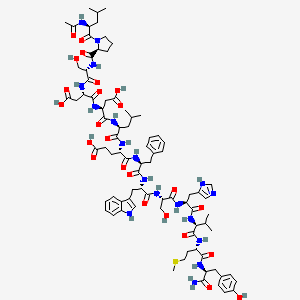
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
